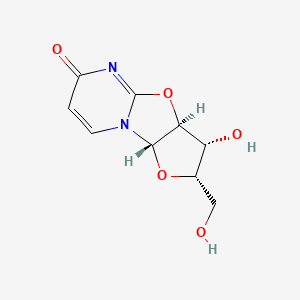

2,2-Anhydro-L-uridine

説明

BenchChem offers high-quality 2,2-Anhydro-L-uridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Anhydro-L-uridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C9H10N2O5 |

|---|---|

分子量 |

226.19 g/mol |

IUPAC名 |

(2S,4S,5R,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

InChI |

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6+,7-,8-/m0/s1 |

InChIキー |

UUGITDASWNOAGG-UCVXFZOQSA-N |

異性体SMILES |

C1=CN2[C@@H]3[C@H]([C@@H]([C@@H](O3)CO)O)OC2=NC1=O |

正規SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |

製品の起源 |

United States |

An In-Depth Technical Guide to the Structure and Utility of 2,2'-Anhydro-L-uridine

Abstract

2,2'-Anhydro-L-uridine is a synthetically crucial bicyclic nucleoside analog whose rigid structure serves as a cornerstone in the development of novel therapeutics and research tools. This guide provides an in-depth analysis of its unique molecular architecture, focusing on the defining anhydro bridge, its stereochemical implications, and its profound impact on the compound's reactivity and biological function. We will explore its role as a key intermediate in the synthesis of L-nucleoside analogs, its mechanism of action as a uridine phosphorylase inhibitor, and provide validated protocols for its use in the modern research laboratory. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile molecule.

Part 1: The Core Molecular Architecture

The utility of 2,2'-Anhydro-L-uridine as a synthetic intermediate and bioactive molecule stems directly from its unique and constrained three-dimensional structure. Understanding this architecture is fundamental to appreciating its chemical behavior and therapeutic potential.

Systematic Nomenclature and Identifiers

Precise identification is critical in chemical and pharmaceutical sciences. 2,2'-Anhydro-L-uridine is distinguished by a specific set of identifiers that define its exact chemical nature, including its L-stereoconfiguration, which is enantiomeric to the more commonly cited D-isomer.

| Identifier | Value | Source |

| Chemical Name | (2S,3S,3aR,9aS)-3-Hydroxy-2-(hydroxymethyl)-3,3a-dihydro-2H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6(9aH)-one | [1] |

| CAS Number | 31501-46-9 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₅ | [1] |

| Molecular Weight | 226.19 g/mol | [1] |

| Canonical SMILES | C1=CN2C(=O)N=C(O[C@H]3O">C@@HO3)[C@H]21 | [1] |

Note: The D-isomer (CAS 3736-77-4) is more frequently documented in databases like PubChem. The data presented here is specific to the L-isomer unless otherwise noted.

The Defining Feature: The 2,2'-Anhydro Bridge

The most salient structural feature of this molecule is the covalent ether linkage between the C2 position of the uracil base and the C2' position of the L-arabinofuranose sugar. This "anhydro" bridge is the result of an intramolecular cyclization, effectively creating a third ring and locking the molecule into a rigid conformation.

This bridge fundamentally alters the molecule's properties compared to its parent nucleoside, L-uridine:

-

Stereochemical Control: The formation of the anhydro linkage inverts the stereochemistry at the 2'-position, converting the L-ribose configuration to an L-arabinose configuration.

-

Conformational Rigidity: Unlike the flexible glycosidic bond in L-uridine, the anhydro bridge severely restricts the rotation between the base and the sugar. This locked conformation is a key reason for its utility in designing structured oligonucleotides and nucleoside analogs with predictable shapes.[]

Caption: Synthetic utility of 2,2'-Anhydro-L-uridine as an intermediate for stereospecific synthesis.

Validated Synthetic Protocol: Cyclization of L-Uridine

The synthesis of 2,2'-Anhydro-L-uridine is typically achieved via intramolecular cyclization of an appropriately activated L-uridine derivative. The following protocol is a generalized example based on established chemical principles.

Objective: To synthesize 2,2'-Anhydro-L-uridine from L-uridine.

Principle: This procedure involves activating the 2'-hydroxyl group of a protected L-uridine to make it a good leaving group, which is then displaced by the nucleophilic O2 of the uracil base. A common method involves using diphenyl carbonate.

Methodology:

-

Protection (Optional but Recommended): Protect the 3'- and 5'-hydroxyl groups of L-uridine using a suitable protecting group (e.g., TBDMS or Acetyl) to prevent side reactions.

-

Activation & Cyclization:

-

Dissolve the protected L-uridine in an anhydrous aprotic solvent (e.g., DMF).

-

Add diphenyl carbonate and a catalytic amount of a weak base (e.g., sodium bicarbonate).

-

Heat the reaction mixture (e.g., to 150°C) and monitor by TLC or LC-MS. The heat facilitates the cyclization, which expels phenol and carbon dioxide.

-

-

Deprotection: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Deprotect the 3'- and 5'-hydroxyl groups using standard conditions (e.g., TBAF for TBDMS or ammonia/methanol for acetyl groups).

-

Purification: Purify the crude product using column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield pure 2,2'-Anhydro-L-uridine. [4]

Part 4: Biological Significance and Applications

The rigid structure and L-configuration of 2,2'-Anhydro-L-uridine and its derivatives make them potent modulators of biological pathways, particularly in pyrimidine metabolism.

Mechanism of Action: A Uridine Phosphorylase Inhibitor

Uridine Phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of uridine into uracil and ribose-1-phosphate. [5]This pathway is crucial for recycling nucleosides and is often upregulated in cancer cells to meet their high demand for DNA and RNA precursors.

2,2'-Anhydro-L-uridine and its derivatives are potent competitive inhibitors of UPase. [6][7]By mimicking the transition state of the natural substrate, they bind tightly to the enzyme's active site, blocking its function. [8] Therapeutic Implication: The inhibition of UPase has a significant application in cancer chemotherapy. Many fluoropyrimidine drugs, such as 5-Fluorouracil (5-FU) or 5-Fluorouridine, are catabolized (broken down) by UPase, which reduces their therapeutic efficacy and contributes to toxicity.

-

By co-administering a UPase inhibitor like an anhydro-uridine derivative, the degradation of the anticancer drug is prevented. [9]* This increases the bioavailability and half-life of the active drug at the tumor site, thereby potentiating its antitumor activity. [7][9]

Caption: Mechanism of action: 2,2'-Anhydro-L-uridine inhibits Uridine Phosphorylase, preventing the breakdown of uridine analogs.

Role in Drug Development

Beyond its direct inhibitory activity, 2,2'-Anhydro-L-uridine is a foundational molecule for drug discovery:

-

Antiviral Agents: As a stable precursor, it enables the synthesis of a wide array of L-nucleoside analogs. L-nucleosides are a well-established class of antiviral drugs (e.g., Lamivudine) because their unnatural stereochemistry makes them poor substrates for human polymerases while still being recognized and incorporated by viral polymerases, leading to chain termination. [10]* Anticancer Therapeutics: It is a starting point for creating novel nucleoside analogs that can inhibit cell proliferation. [11][6]* RNA Therapeutics: Its conformationally locked structure is valuable for synthesizing modified oligonucleotides (e.g., antisense oligos, siRNAs) with enhanced stability against nuclease degradation and improved binding affinity to their target RNA sequences. [11]

Conclusion

2,2'-Anhydro-L-uridine is far more than a simple nucleoside derivative. Its defining structural feature—the anhydro bridge—imparts a conformational rigidity that is the source of its power as a synthetic tool and a bioactive molecule. This rigidity provides the stereochemical control necessary to build complex L-nucleoside analogs and offers a precise molecular scaffold for inhibiting key metabolic enzymes like uridine phosphorylase. For researchers in drug development and chemical biology, a thorough understanding of the structure-function relationships detailed in this guide is essential for leveraging the full potential of this remarkable compound in creating the next generation of therapeutics.

References

-

Szlenkier, M., Boryski, J., & Girstun, A. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7591. Available from: [Link]

-

Istrate, A. N., De La Cruz, J., & Cuesta-Seijo, J. A. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5569. Available from: [Link]

-

Kumar, A., Kumar, P., Kamal, A., & Shankaraiah, N. (2021). Synthesis and Antiviral Activity of 2′-Modified L-Nucleoside Analogues. ChemMedChem, 16(15), 2419-2423. Available from: [Link]

-

Auffinger, P., & Westhof, E. (1998). The syn and anti conformations of nucleic acid bases: a statistical analysis. Journal of Molecular Biology, 283(5), 1003-1017. Available from: [Link]

-

Mendoza, O., Martín, M., & García-López, M. T. (2020). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Analogues. Molecules, 25(18), 4234. Available from: [Link]

-

PubChem. (n.d.). 2,2'-Anhydrouridine (CID 806138). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

ChemGenes. (n.d.). 2,2'-Anhydro Uridine. Retrieved February 7, 2026, from [Link]

-

PolyOrg, Inc. (n.d.). 2,2' - Anhydro Uridine. Retrieved February 7, 2026, from [Link]

-

Darnowski, J. W., & Handschumacher, R. E. (1986). Biological activity of the potent uridine phosphorylase inhibitor 5-ethyl-2,2'-anhydrouridine. Biochemical Pharmacology, 35(19), 3409-3412. Available from: [Link]

-

Patsnap. (2024). What are Uridine phosphorylase inhibitors and how do they work?. Retrieved February 7, 2026, from [Link]

-

Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available from: [Link]

-

Van der Wilt, C. L., Pinedo, H. M., & Peters, G. J. (1995). The effect of 2,2'-anhydro-5-ethyluridine, a uridine phosphorylase inhibitor, on the antitumor activity of 5-fluorouridine and 5-fluoro-2'-deoxyuridine. British Journal of Cancer, 71(4), 743-748. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of uridine (H5 and H1′) at various concentrations.... Retrieved February 7, 2026, from [Link]

-

Trajkovic, D., & Al-Abdullah, H. (2010). The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy. Archives of Biochemistry and Biophysics, 497(1-2), 35-42. Available from: [Link]

-

Olenginski, L. T., Becette, O. B., Beaucage, S. L., & Dayie, T. K. (2022). Synthesis of an Atom-Specifically 2 H/ 13 C-Labeled Uridine Ribonucleoside Phosphoramidite. Current Protocols, 2(7), e481. Available from: [Link]

-

Oivanen, M., Lönnberg, H., & Mikhailov, S. N. (1989). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Carbohydrate Research, 188, 1-11. Available from: [Link]

Sources

- 1. 31501-46-9|2,2-Anhydro-l-uridine|BLD Pharm [bldpharm.com]

- 2. usbio.net [usbio.net]

- 4. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,2'-Anhydro-1(B-D-arabinofuranosyl)uracil, 3736-77-4 | BroadPharm [broadpharm.com]

- 7. Biological activity of the potent uridine phosphorylase inhibitor 5-ethyl-2,2'-anhydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Differential effects of 2,2'-anhydro-5-ethyluridine, a uridine phosphorylase inhibitor, on the antitumor activity of 5-fluorouridine and 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

The Unnatural Enantiomer: A Technical Guide to the Discovery and History of L-Nucleosides

Abstract

For decades, the central dogma of molecular biology was seemingly written in a single chiral language. The sugars that form the backbone of our genetic material, DNA and RNA, exist exclusively as D-enantiomers. Consequently, the vast majority of early nucleoside analog research for antiviral and anticancer therapies focused solely on D-isomers. This guide delves into the paradigm-shifting discovery and rich history of L-nucleosides, the "unnatural" enantiomers that have revolutionized antiviral drug development. We will explore the initial serendipitous findings, the evolution of synthetic strategies, the intricate mechanisms of action, and the clinical triumphs of these remarkable molecules. This paper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both a historical narrative and practical insights into the world of L-nucleosides.

The Dogma of D-Configuration and the Dawn of Nucleoside Analogs

Life's building blocks, including the nucleic acids that encode our genetic information, are exclusively homochiral.[1] Native DNA and RNA are composed of nucleotides with a D-configuration in their sugar moieties (deoxyribose and ribose, respectively).[1] This inherent chirality dictates the three-dimensional structure of the double helix and the specific interactions with enzymes like polymerases.

The first foray into manipulating this elegant machinery for therapeutic purposes began in the mid-20th century. The initial discovery of nucleosides with medicinal properties, such as spongothymidine and spongouridine from the Caribbean sponge Tethya crypta in the early 1950s, paved the way for the synthesis of various nucleoside analogs.[2] These early efforts, driven by the AIDS epidemic in the 1980s, led to the development of the first generation of antiviral drugs, the nucleoside reverse transcriptase inhibitors (NRTIs).[3][4] A landmark achievement in this era was the approval of Zidovudine (AZT) by the U.S. Food and Drug Administration (FDA) in 1987, marking the first significant step in treating HIV.[3]

These pioneering drugs were all D-nucleoside analogs, designed to mimic the natural building blocks of DNA and RNA. Their mechanism of action relies on their ability to be incorporated into the growing viral DNA chain by viral polymerases, leading to chain termination due to the absence of a 3'-hydroxyl group.[5][6][7]

A Serendipitous Discovery: The Emergence of L-Nucleosides

The prevailing wisdom in the field was that L-nucleosides, being the mirror images of their natural counterparts, would be biologically inert. It was assumed they would not be recognized by the enzymes involved in nucleic acid metabolism and viral replication. However, this assumption was challenged by a pivotal discovery in the late 1980s.

The breakthrough came with the synthesis and evaluation of 2',3'-dideoxy-3'-thiacytidine, initially synthesized as a racemic mixture (a 50:50 mixture of the D and L enantiomers).[3] Surprisingly, both enantiomers exhibited anti-HIV activity in vitro.[3] Further investigation revealed that the L-enantiomer, later named Lamivudine (3TC), possessed a superior therapeutic profile. It demonstrated potent antiviral activity against both HIV and hepatitis B virus (HBV) with significantly lower toxicity than its D-counterpart.[3] This discovery, credited to Bernard Belleau, marked a turning point in nucleoside chemistry and antiviral drug development.[3]

The success of Lamivudine shattered the long-held dogma and ignited a fervent interest in the exploration of L-nucleosides as a new class of therapeutic agents.[8]

The Synthetic Challenge: Crafting the "Unnatural" Enantiomer

The synthesis of enantiomerically pure L-nucleosides presented a significant chemical challenge. Traditional methods for nucleoside synthesis were optimized for D-sugars, which are readily available from natural sources. To produce L-nucleosides, chemists had to devise novel strategies.

Several general methods have been established for nucleoside synthesis:

-

The Fusion Method: This involves heating a nucleobase with an acetyl-protected 1-acetoxyribose at high temperatures.[9]

-

The Metal Salt Method: This method utilizes a metal salt of the heterocyclic base combined with a protected sugar halide.[9]

-

The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction: This is the most common and mildest method, employing silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid.[9]

To adapt these methods for L-nucleoside synthesis, chemists needed access to L-sugars or develop asymmetric synthetic routes.

Key Synthetic Strategies for L-Nucleosides

One of the primary approaches involves starting from commercially available L-sugars, such as L-arabinose, to synthesize the required L-ribose or L-deoxyribose derivatives. Another powerful strategy is enzymatic resolution , where enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired L-enantiomer. For instance, adenosine deaminase has been used for the resolution of racemic nucleoside analogs.[10]

More advanced techniques involve asymmetric synthesis, where chiral catalysts are used to control the stereochemistry of the reaction, leading to the preferential formation of the L-enantiomer.

Generalized Experimental Protocol: Silyl-Hilbert-Johnson Reaction for L-Nucleoside Synthesis

This protocol provides a generalized workflow for the synthesis of an L-nucleoside using the Vorbrüggen reaction.

Step 1: Silylation of the Nucleobase

-

Suspend the desired nucleobase (e.g., cytosine) in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and a catalytic amount of a silylating catalyst, like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the nucleobase is fully silylated, which can be monitored by techniques like thin-layer chromatography (TLC).

Step 2: Glycosylation

-

In a separate flask, dissolve the protected L-sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) in an aprotic solvent.

-

Cool the solution to 0°C and add a Lewis acid catalyst, such as TMSOTf.

-

Slowly add the silylated nucleobase solution to the sugar solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as indicated by TLC.

Step 3: Deprotection

-

Quench the reaction and remove the solvent under reduced pressure.

-

Dissolve the crude product in a suitable solvent (e.g., methanol).

-

Add a base, such as sodium methoxide, to remove the protecting groups from the sugar and nucleobase.

-

Monitor the deprotection by TLC.

Step 4: Purification

-

Neutralize the reaction mixture and remove the solvent.

-

Purify the crude L-nucleoside using column chromatography on silica gel to obtain the final product.

Caption: Generalized workflow for L-nucleoside synthesis.

Mechanism of Action: The Trojan Horse Strategy

L-nucleosides exert their antiviral effects through a fascinating and highly selective mechanism. Like their D-counterparts, they act as chain terminators of viral DNA synthesis.[7]

The Phosphorylation Cascade

For an L-nucleoside to become active, it must first be converted into its triphosphate form within the host cell.[5][11] This is a multi-step process catalyzed by host cell kinases:

-

Monophosphorylation: The L-nucleoside is first phosphorylated to its monophosphate form by a nucleoside kinase.

-

Diphosphorylation: The monophosphate is then converted to the diphosphate by a nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active triphosphate derivative.[11]

Caption: The intracellular phosphorylation of L-nucleosides.

Chain Termination and Viral Polymerase Inhibition

The active L-nucleoside triphosphate then competes with the natural D-nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of retroviruses) or DNA polymerase.[7]

Once incorporated, the L-nucleoside's lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, effectively halting DNA elongation.[5][6] This premature chain termination disrupts the viral replication cycle.

The remarkable selectivity of L-nucleosides stems from the fact that viral reverse transcriptases are often more promiscuous than human DNA polymerases and are more likely to incorporate the "unnatural" L-enantiomer.[12] Conversely, human DNA polymerases have a much lower affinity for L-nucleoside triphosphates, which contributes to their lower toxicity in host cells.

Clinical Triumphs: Key L-Nucleosides in Modern Medicine

The discovery of L-nucleosides has led to the development of several life-saving antiviral drugs.

| L-Nucleoside | Chemical Name | Target Virus(es) | Year of Discovery/Development | Key Features |

| Lamivudine (3TC) | 2',3'-dideoxy-3'-thiacytidine | HIV, HBV | Late 1980s | The first clinically successful L-nucleoside; potent and well-tolerated.[3][11] |

| Emtricitabine (FTC) | 2',3'-dideoxy-5-fluoro-3'-thiacytidine | HIV, HBV | - | A fluorinated analog of Lamivudine with a similar mechanism of action.[3][11] |

| Telbivudine (L-dT) | L-2'-deoxythymidine | HBV | - | An L-nucleoside analog of thymidine used for the treatment of chronic hepatitis B.[11] |

| Clevudine | 1-(2-fluoro-5-methyl-β,L-arabinofuranosyl)uracil | HBV | - | A pyrimidine L-nucleoside analog with activity against HBV.[4] |

| Elvucitabine | L-2',3'-dideoxy-5-fluoro-3'-thiacytidine | HIV | - | An L-cytidine analog investigated for the treatment of HIV.[4] |

The Future of L-Nucleosides: Beyond Antivirals

While the primary success of L-nucleosides has been in the realm of antiviral therapy, their unique properties are inspiring research in other areas. The inherent resistance of L-DNA and L-RNA to degradation by nucleases makes them attractive candidates for the development of aptamers and other nucleic acid-based therapeutics with enhanced stability.[1]

The design of broad-spectrum antiviral L-nucleosides remains a key objective, particularly in the face of emerging viral threats.[1][13] This requires a deep understanding of the biological features of multiple viruses to design chemically modified L-nucleosides that can target common viral pathways.[1]

Conclusion

The discovery of L-nucleosides represents a classic example of how challenging established scientific dogma can lead to groundbreaking therapeutic advances. From a class of molecules once considered biologically irrelevant, L-nucleosides have emerged as a cornerstone of antiviral chemotherapy, saving countless lives. Their story is a testament to the power of curiosity-driven research and the intricate and often surprising relationship between stereochemistry and biological activity. As synthetic methodologies become more sophisticated and our understanding of viral enzymology deepens, the future of L-nucleoside research promises even more innovative and life-changing discoveries.

References

- L-nucleosides: antiviral activity and molecular mechanism. PubMed - NIH.

- Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. (2021-12-24).

- Discovery and development of nucleoside and nucleotide reverse-transcriptase inhibitors.

- Synthesis of nucleosides. Wikipedia.

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.

- Nucleosides and emerging viruses: A new story. PMC - PubMed Central.

- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists.

- Advances in biocatalytic and chemoenzym

- A Short History of Oligonucleotide Synthesis. TriLink BioTechnologies.

- Reverse Transcriptase Inhibitors. StatPearls - NCBI Bookshelf - NIH. (2023-06-25).

- Enzymatic Synthesis of Modified Nucleosides.

- Dideoxynucleotide. Wikipedia.

- Nucleoside Reverse Transcriptase Inhibitors. ViralZone - Expasy.

- Nucleoside Analogs. Encyclopedia MDPI.

- Pharmacology of current and promising nucleosides for the treatment of human immunodeficiency viruses. PMC - NIH.

Sources

- 1. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of nucleoside and nucleotide reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 5. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 7. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 8. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of current and promising nucleosides for the treatment of human immunodeficiency viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

biological significance of L-uridine analogs

An In-Depth Technical Guide to the Biological Significance of L-Uridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine, a fundamental pyrimidine nucleoside, is a cornerstone of RNA synthesis and cellular metabolism. While nature predominantly utilizes D-enantiomers of nucleosides, their synthetic stereoisomers, the L-nucleoside analogs, have emerged as a class of molecules with profound therapeutic potential. Their unnatural chirality often confers resistance to metabolic degradation and provides a unique substrate profile for viral and cellular enzymes, making them powerful tools in antiviral and anticancer drug development. This guide provides a technical exploration of the synthesis, mechanisms of action, and , offering field-proven insights and detailed experimental frameworks for their evaluation.

Introduction: The Chirality Advantage in Nucleoside Chemistry

In biological systems, D-uridine is an essential precursor for the synthesis of RNA and plays a critical role in the formation of uridine diphosphate glucose (UDPG), a key intermediate in glycogen synthesis and glycosylation reactions.[1][2] The therapeutic application of natural D-nucleosides is often hampered by rapid catabolism by cellular enzymes like uridine phosphorylase.[3] L-uridine analogs, as the mirror images of their natural counterparts, present a compelling strategic advantage. Their unnatural stereochemistry frequently renders them poor substrates for human degradative enzymes, thereby increasing their metabolic stability and bioavailability.

The core premise behind their therapeutic efficacy lies in the differential substrate specificity between host and pathogenic (or hyperproliferative) enzymes. Viral polymerases, for instance, are often more promiscuous than their human counterparts and can mistakenly recognize and incorporate L-nucleoside triphosphates, leading to a therapeutic effect.[4] This selective targeting forms the basis of their utility as antiviral and anticancer agents.[2][5][6]

Core Mechanisms of Action: A Multi-pronged Approach

The biological activity of L-uridine analogs is contingent on their intracellular conversion to the active triphosphate form. This bioactivation is a critical first step, followed by one of several downstream inhibitory mechanisms.

Intracellular Activation: The Phosphorylation Cascade

Upon entry into the cell, mediated by equilibrative (ENT) and concentrative (CNT) nucleoside transporters, L-uridine analogs must be sequentially phosphorylated by host cell kinases to their 5'-monophosphate, diphosphate, and ultimately, triphosphate forms.[7][8][9] It is this triphosphate metabolite that serves as the pharmacologically active species.[2][4]

Caption: Intracellular activation pathway of L-uridine analogs.

Inhibition of Polymerases and Chain Termination

The active L-uridine triphosphate (L-UTP) analog competes with natural D-nucleoside triphosphates for the active site of polymerases (e.g., viral RNA-dependent RNA polymerase).[4] Incorporation of the L-analog into a growing nucleic acid chain can lead to one of two outcomes:

-

Obligate Chain Termination: If the analog lacks a 3'-hydroxyl group on the ribose sugar moiety, the formation of the next phosphodiester bond is impossible, leading to the immediate cessation of nucleic acid elongation.[4]

-

Non-Obligate Chain Termination: Even with a 3'-hydroxyl group, the unnatural stereochemistry of the incorporated L-nucleoside can create steric hindrance, distorting the nucleic acid structure and preventing or significantly slowing further extension by the polymerase.

Lethal Mutagenesis

Certain nucleoside analogs function not by directly halting replication but by being incorporated into the viral genome and causing catastrophic errors in subsequent rounds of replication.[10] During replication of the modified template strand, the analog can be misread by the polymerase. For example, an analog that mimics uridine might be read as cytidine in the next cycle.[10] This leads to an accumulation of mutations that exceeds the virus's error threshold, resulting in non-viable progeny.[10][11] The antiviral drug Molnupiravir, a β-D-N4-hydroxycytidine analog, famously employs this mechanism, tautomerizing to mimic both cytidine and uridine.[10]

Interference with Nucleotide Metabolism

Beyond polymerases, uridine analogs can inhibit other critical enzymes. The most prominent example is 5-Fluorouracil (5-FU), a D-uridine analog used in cancer therapy.[5] Its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with the enzyme thymidylate synthase, blocking the synthesis of thymidine, an essential component of DNA, thereby halting cell proliferation.

Therapeutic Applications and Biological Significance

The unique properties of L-uridine analogs have led to their investigation across multiple therapeutic areas.

Antiviral Agents

This is the most successful application for L-nucleoside analogs. Their ability to selectively inhibit viral polymerases has been a cornerstone of antiviral therapy.[4][5]

-

Hepatitis C Virus (HCV): Sofosbuvir, a uridine nucleotide analog, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase and a key component of curative HCV therapies.[4]

-

Other RNA Viruses: The broad applicability of targeting viral polymerases has driven research into uridine analogs for a range of viruses, including HIV, hepatitis B, herpesviruses, and coronaviruses like SARS-CoV-2.[4][5][12] The strategy is predicated on the high conservation of polymerase active sites, which suggests broad antiviral potential and a high barrier to resistance.[4]

Anticancer Agents

The principle of targeting rapidly dividing cells by disrupting nucleic acid synthesis makes uridine analogs potent anticancer agents.[2][6][13] By modifying the uracil base or the sugar moiety, medicinal chemists can design analogs that are selectively activated in tumor cells or that more potently inhibit cancer-related enzymes.[14] For example, compound 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine has demonstrated promising antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells.[13]

Neurological and Metabolic Disorders

Uridine itself has demonstrated neuroprotective properties, likely by improving mitochondrial bioenergetics, increasing ATP levels, and promoting the synthesis of neuronal membranes.[1][15][16] This has spurred interest in using uridine and its analogs to treat neurodegenerative conditions like Parkinson's disease and ALS.[15][16][17] In animal models of ALS, uridine administration extended survival and improved motor performance, an effect linked to reduced oxidative damage.[15] Furthermore, uridine plays a complex role in systemic energy metabolism, with long-term supplementation potentially leading to adverse effects like fatty liver, highlighting the need for carefully designed analogs to harness its therapeutic benefits.[1][3]

Key Experimental Workflows and Protocols

Evaluating the therapeutic potential of novel L-uridine analogs requires a systematic and rigorous experimental approach. The causality behind this workflow is to first establish a therapeutic effect (antiviral/anticancer activity) and then immediately validate that this effect is not due to non-specific toxicity.

Synthesis of 5-Substituted L-Uridine Analogs

Chemical modification, particularly at the 5-position of the uracil ring, is a common strategy for creating novel analogs.[4][12] The Suzuki-Miyaura cross-coupling reaction is a robust method for this purpose.

Protocol: Suzuki-Miyaura Coupling for 5-Substituted Uridine Analogs [11]

-

Dissolution: Dissolve 5-bromouridine (1 equivalent) in a mixture of water and methanol.

-

Addition of Boronic Acid: Add a solution of the desired boronic acid (1 equivalent) in tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon, to prevent degradation of the catalyst.

-

Catalyst and Base: Add the palladium catalyst (e.g., Tetra-kis(triphenylphosphine)palladium(0), 0.1 equivalents) and a base (e.g., sodium hydroxide, 10 equivalents). The base is critical for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 7 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, evaporate the solvents. Dissolve the residue in a suitable organic solvent (e.g., chloroform) and extract with water. The aqueous fraction contains the polar nucleoside product.

-

Purification: Wash the aqueous layer with chloroform to remove organic impurities. Concentrate the aqueous fraction and purify the target compound using column chromatography (e.g., reverse-phase C18 column, eluting with water).

Caption: Workflow for the synthesis of 5-substituted uridine analogs.

In Vitro Antiviral Efficacy and Cytotoxicity Assay

A critical aspect of drug development is determining a compound's therapeutic window. This is achieved by concurrently measuring its efficacy against the virus (EC₅₀) and its toxicity to the host cells (CC₅₀). The ratio of these values provides the Selectivity Index (SI), a key indicator of therapeutic potential.

Protocol: Concurrent EC₅₀ and CC₅₀ Determination

-

Cell Plating: Seed 96-well plates with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) and incubate to allow for cell adherence.

-

Compound Dilution: Prepare a serial dilution of the L-uridine analog in cell culture medium.

-

Infection (for EC₅₀): For the efficacy plates, infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection (for EC₅₀) or on uninfected cells (for CC₅₀), add the serially diluted compound to the wells. Include "cells only" (negative control) and "virus only" (positive control) wells.

-

Incubation: Incubate the plates for a period sufficient for viral replication and/or cytotoxicity to manifest (e.g., 3-5 days).

-

Viability/CPE Measurement:

-

Cytotoxicity (CC₅₀): Assess cell viability in the uninfected plates using a metabolic assay like MTT or MTS, which measures mitochondrial activity.

-

Efficacy (EC₅₀): Assess the cytopathic effect (CPE) of the virus, either visually or using a cell viability assay (as viral infection will kill the cells).

-

-

Data Analysis: Plot the percentage of cell viability (for CC₅₀) or percentage of viral inhibition (for EC₅₀) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the CC₅₀ and EC₅₀ values.

-

Calculate Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity and therapeutic promise.

Sources

- 1. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jourdainlab.org [jourdainlab.org]

- 4. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. otd.harvard.edu [otd.harvard.edu]

- 7. Equilibrative nucleoside transporter 1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]

- 10. Molnupiravir - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Uridine ameliorates the pathological phenotype in transgenic G93A-ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. US4960759A - Pharmacological use of uridine in the treatment of nervous disorders - Google Patents [patents.google.com]

2,2'-Anhydro-L-uridine: The Rigid Chiral Scaffold for L-Nucleoside Antivirals

Topic: 2,2'-Anhydro-L-uridine Chemical Properties Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Virologists, and Drug Discovery Scientists

Executive Summary

2,2'-Anhydro-L-uridine (also known as 2,2'-cyclo-L-uridine) represents a critical "chiral switch" in nucleoside chemistry.[1] Unlike its natural D-enantiomer, which has been studied for decades, the L-isomer has gained prominence as the primary gateway to L-nucleoside therapeutics , a class of drugs characterized by high antiviral potency (HBV, EBV) and low host mitochondrial toxicity.

This guide details the physicochemical properties, conformational dynamics, and synthetic utility of 2,2'-anhydro-L-uridine. It focuses on its role as a stereospecific electrophile, where the strained anhydro bridge serves as an internal leaving group, facilitating SN2 inversion at the C2' position to generate 2'-modified L-arabinonucleosides (e.g., Clevudine/L-FMAU).[1]

Structural Dynamics & Stereochemistry[1]

The Anhydro Bridge

The defining feature of this molecule is the covalent oxygen bridge connecting C2 of the pyrimidine base and C2' of the sugar moiety. This fusion creates a rigid bicyclic [2.2.1] system that locks the nucleoside into a specific conformation.[1]

-

Sugar Pucker: The bridge forces the furanose ring into a rigid C3'-endo (North) conformation.[1] This contrasts with the flexible equilibrium observed in standard uridine.[1]

-

Glycosidic Bond: The bridge prevents rotation about the glycosidic bond (

angle), locking the base in the anti range relative to the sugar. -

Chirality: As the L-enantiomer, the absolute configuration at the chiral centers (1', 2', 3', 4') is the mirror image of the natural D-ribose derivative.

Conformational Data Profile

| Property | Value / Characteristic | Implication |

| Molecular Formula | C9H10N2O5 | Compact, polar scaffold.[1] |

| Sugar Conformation | Rigid C3'-endo (North) | Pre-organized for nucleophilic attack at C2'.[1] |

| Base Orientation | Locked anti | Prevents steric clash during enzymatic recognition of derivatives.[1] |

| Thermal Stability | High (MP > 230°C) | Stable under high-heat anhydrous reaction conditions.[1] |

| Solubility | High in polar aprotic solvents (DMF, DMSO) | Ideal for SN2 substitution reactions.[1] |

Chemical Reactivity Profile: The "Inversion Hub"

The synthetic value of 2,2'-anhydro-L-uridine lies in its reactivity at the C2' carbon .[1] The C2-O2-C2' bridge acts as an intramolecular leaving group.[1]

Mechanism of Ring Opening

Reactions typically proceed via an SN2 mechanism at the C2' position:

-

Nucleophilic Attack: A nucleophile (Nu-) approaches C2' from the alpha-face (opposite the bridge).[1]

-

Bridge Cleavage: The C2'-O bond breaks, and the electron density shifts to the C2 carbonyl.[1]

-

Inversion of Configuration: The ribo-configuration of the starting material is inverted to the arabino-configuration .

Divergent Synthesis Pathways

The specific nucleophile determines the product class:

-

Halogens (F-): Yields 2'-fluoro-2'-deoxy-L-arabinouridine (Precursor to L-FMAU).[1]

-

Azides (N3-): Yields 2'-azido-L-arabinouridine.[1]

-

Hydroxide/Water: Acidic hydrolysis yields L-arabinouridine (via C2' attack) or L-uridine (via C2 attack, less common).[1]

Visualization: Divergent Reactivity Pathways

Caption: Divergent synthetic pathways from the 2,2'-anhydro-L-uridine core. Note the consistent inversion to arabino-configuration.

Experimental Protocols

Protocol A: Synthesis of 2,2'-Anhydro-L-uridine

Rationale: This protocol utilizes diphenylcarbonate (DPC) to effect cyclization under mild basic conditions, avoiding the harsh thermal conditions of older methods.

Reagents: L-Uridine, Diphenylcarbonate (DPC), Sodium Bicarbonate, DMF.[1]

-

Preparation: Suspend L-uridine (10 mmol) and NaHCO3 (0.5 eq) in anhydrous DMF (20 mL).

-

Activation: Add Diphenylcarbonate (1.2 eq).

-

Reaction: Heat the mixture to 100°C for 2–4 hours. Monitor by TLC (System: CHCl3/MeOH 85:15).[1] The product (Rf ~0.[1]3) will appear distinct from the starting material (Rf ~0.1).[1]

-

Workup: Cool to room temperature. Pour into diethyl ether (200 mL) to precipitate the crude product.

-

Purification: Filter the solid and recrystallize from MeOH/Water to yield 2,2'-anhydro-L-uridine as white crystals.

Protocol B: Ring Opening to L-FMAU Precursor (Fluorination)

Rationale: The introduction of fluorine at C2' is the critical step for synthesizing Clevudine. The use of HF/Dioxane or HF/Aluminum provides the necessary "hard" nucleophile while maintaining acidic conditions to protonate the leaving oxygen.

Reagents: 2,2'-Anhydro-L-uridine, HF (70% in pyridine) or HF/Dioxane, Aluminum trifluoride (optional catalyst).[1]

-

Setup: In a Teflon or polyethylene vessel, dissolve 2,2'-anhydro-L-uridine (5 mmol) in anhydrous dioxane (30 mL).

-

Addition: Carefully add HF/Pyridine complex (approx. 10 eq of F-) at 0°C.

-

Reaction: Seal the vessel and heat to 100–120°C for 12 hours.

-

Mechanism Note: The high temperature is required to overcome the activation energy of the rigid bicyclic ring opening.

-

-

Quench: Pour the reaction mixture into ice water containing excess CaCO3 to neutralize HF.

-

Isolation: Filter the calcium salts. Evaporate the filtrate to dryness.

-

Result: The residue contains 2'-fluoro-2'-deoxy-L-arabinouridine , which can be methylated at the 5-position to yield L-FMAU.[1]

Therapeutic Implications: The L-Nucleoside Advantage

2,2'-Anhydro-L-uridine is the parent scaffold for Clevudine (L-FMAU) , a thymidine analog used to treat Chronic Hepatitis B.[1]

Mechanism of Action (L-FMAU)

-

Kinase Activation: L-FMAU is phosphorylated by cellular thymidine kinase (TK1) and deoxycytidine kinase (dCK).[1]

-

Polymerase Inhibition: The triphosphate metabolite (L-FMAU-TP) competes with dTTP.[1]

-

Chain Termination: It is incorporated into the viral DNA by HBV polymerase, causing non-competitive inhibition and chain termination.[1]

Toxicity Profile (L vs D)

The "L" configuration is critical for safety.[1]

-

D-FMAU: Highly toxic due to incorporation into host mitochondrial DNA (mtDNA) by Polymerase

.[1] -

L-FMAU: Not recognized by human Polymerase

, resulting in a significantly cleaner safety profile with no mitochondrial toxicity.[1]

Visualization: Synthesis of L-FMAU

Caption: The central role of the 2,2'-anhydro intermediate in the commercial synthesis of Clevudine.

References

-

Synthesis of 2,2'-Anhydrouridine Derivatives

-

L-FMAU (Clevudine)

-

Chemical Properties & PubChem Data

-

Conformational Analysis

-

Fluorination Mechanism

Sources

- 1. 2,2'-Anhydrouridine | C9H10N2O5 | CID 806138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0813539B1 - Improved process for the synthesis of 2'-o-substituted pyrimidines and oligomeric compounds therefrom - Google Patents [patents.google.com]

- 4. Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,2'-Anhydro-L-uridine: A Chiral Building Block for Novel Therapeutics

CAS Number: 31501-46-9

Introduction

In the landscape of drug discovery and development, particularly in the realms of antiviral and anticancer research, the strategic use of chiral building blocks is paramount. 2,2'-Anhydro-L-uridine, the L-enantiomer of the more commonly referenced 2,2'-anhydrouridine, is a pivotal, conformationally constrained nucleoside analogue. Its rigid structure, arising from the anhydro bridge between the C2 of the uracil base and the C2' of the L-arabinofuranosyl sugar, makes it a valuable starting material for the synthesis of a diverse array of L-nucleoside derivatives with significant therapeutic potential. This guide provides an in-depth technical overview of 2,2'-Anhydro-L-uridine, focusing on its synthesis, properties, and applications for researchers and professionals in drug development.

Physicochemical Properties

While specific experimental data for 2,2'-Anhydro-L-uridine is not as widely reported as for its D-isomer, the fundamental physicochemical properties can be summarized. It is crucial for researchers to empirically determine these properties for their specific samples.

| Property | Value | Source |

| CAS Number | 31501-46-9 | [Internal Knowledge] |

| Molecular Formula | C₉H₁₀N₂O₅ | [Internal Knowledge] |

| Molecular Weight | 226.19 g/mol | [Internal Knowledge] |

| Appearance | White to off-white powder (expected) | [1] |

| Melting Point | Not available for L-isomer. (D-isomer: 239-240°C) | [1] |

| Solubility | Not available for L-isomer. | |

| Storage | 0 - 8 °C (recommended for D-isomer) | [1] |

Synthesis of 2,2'-Anhydro-L-uridine

The synthesis of 2,2'-anhydropyrimidine nucleosides is a well-established transformation. The general approach involves the intramolecular cyclization of a pyrimidine nucleoside, such as L-uridine. One common method utilizes diphenylcarbonate and sodium bicarbonate in a suitable solvent like dimethylformamide (DMF)[2].

Figure 1: General synthetic scheme for the formation of 2,2'-Anhydro-L-uridine.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on established methods for the synthesis of 2,2'-anhydropyrimidine nucleosides[2]. Researchers should optimize conditions for their specific laboratory setup.

-

Dissolution: Dissolve L-uridine in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: Add sodium bicarbonate followed by diphenylcarbonate to the solution.

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with water or a mild acid.

-

Extraction: Extract the product into an appropriate organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2,2'-Anhydro-L-uridine.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Development and Research

The primary utility of 2,2'-Anhydro-L-uridine lies in its role as a versatile synthetic intermediate for the preparation of novel L-nucleoside analogues[3]. The unnatural L-configuration of these nucleosides can confer resistance to degradation by native enzymes, a desirable property for therapeutic agents[4].

A key application is the synthesis of 2'-O-substituted-L-pyrimidine nucleosides. This is typically achieved by the Lewis acid-catalyzed ring-opening of the anhydro bridge with an alcohol[2].

Figure 2: Synthetic utility of 2,2'-Anhydro-L-uridine in preparing 2'-substituted L-nucleosides.

This synthetic route allows for the introduction of a wide variety of functional groups at the 2'-position, enabling the fine-tuning of the pharmacological properties of the resulting L-nucleoside analogues. These modified nucleosides are often investigated for their potential as antiviral agents[3].

Mechanistic Insight: The Role of L-Nucleoside Analogues in Antiviral Therapy

While 2,2'-Anhydro-L-uridine is primarily a synthetic intermediate, the L-nucleoside derivatives synthesized from it often act as antiviral agents by interfering with viral replication[4]. The general mechanism involves their intracellular phosphorylation to the corresponding 5'-triphosphate, which can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases.

Figure 3: General mechanism of action for L-nucleoside analogue antiviral drugs.

Spectroscopic Characterization

| Nucleus | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Uracil | H-6 | 7.5 - 8.0 | 140 - 145 |

| Uracil | H-5 | 5.8 - 6.2 | 100 - 105 |

| Sugar | H-1' | 6.0 - 6.4 | 88 - 92 |

| Sugar | H-2' | 4.8 - 5.2 | 80 - 85 |

| Sugar | H-3' | 4.2 - 4.6 | 70 - 75 |

| Sugar | H-4' | 4.0 - 4.4 | 85 - 90 |

| Sugar | H-5', 5'' | 3.7 - 4.1 | 60 - 65 |

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), 2,2'-Anhydro-L-uridine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 227.06. Fragmentation patterns would likely involve cleavage of the glycosidic bond and rearrangements within the sugar moiety[5].

Conclusion

2,2'-Anhydro-L-uridine is a stereochemically defined and conformationally restricted nucleoside analogue that holds significant value as a synthetic precursor in medicinal chemistry. Its primary application is in the generation of libraries of 2'-modified L-nucleosides for screening as potential antiviral and anticancer agents. The in-depth understanding of its synthesis and reactivity is crucial for researchers aiming to develop novel therapeutics based on the L-nucleoside scaffold. While detailed experimental data for the L-isomer is sparse in the public domain, the established chemistry of its D-enantiomer provides a solid foundation for its use in drug discovery programs.

References

-

Request PDF. Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. [Link]

-

MDPI. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. [Link]

-

PMC. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide. [Link]

-

PubMed. A simple and efficient synthesis of puromycin, 2,2'-anhydro-pyrimidine nucleosides, cytidines and 2',3'-anhydroadenosine from 3',5' - PubMed. [Link]

- Google Patents.

-

PubChem. 2,2'-Anhydrouridine. [Link]

-

ChemGenes. 2,2'-Anhydro Uridine. [Link]

-

ResearchGate. Fig. 5 Fragmentation mass spectra of native and modified uridine. [Link]

-

PubMed. L-nucleosides: antiviral activity and molecular mechanism. [Link]

-

ACS Medicinal Chemistry Letters. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. [Link]

-

Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP0813539B1 - Improved process for the synthesis of 2'-o-substituted pyrimidines and oligomeric compounds therefrom - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

Technical Monograph: 2,2'-Anhydro-L-uridine

Core Identity & Synthetic Utility in Nucleoside Chemistry

Executive Summary

2,2'-Anhydro-L-uridine (CAS: 31501-46-9) is a pivotal bicyclic nucleoside intermediate used primarily in the synthesis of modified L-nucleosides.[][2] Unlike its natural D-enantiomer, the L-form serves as a critical scaffold for developing antiviral agents (e.g., L-FMAU, Clevudine) that target viral polymerases while evading host enzymatic degradation.[][2] This guide details its physicochemical properties, the mechanistic basis of its synthesis, and its application as a "stereochemical switch" in drug development.[][2]

Physicochemical Characterization

The following data constitutes the baseline identity for 2,2'-Anhydro-L-uridine. Note that while enantiomers (L- vs D-) share identical scalar physical properties (MW, MP), their interaction with chiral biological systems and polarized light differs.[][2]

| Parameter | Value | Notes |

| Molecular Weight | 226.19 g/mol | Monoisotopic mass: 226.06 |

| Molecular Formula | Bicyclic pyrimidine derivative | |

| CAS Number | 31501-46-9 | Specific to the L-isomer .[][2] (D-isomer is 3736-77-4) |

| IUPAC Name | (2R,3R,3aS,9aR)-3-hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one | Nomenclature reflects the fused oxazolo-ring system.[][2][3] |

| Melting Point | 238–242 °C | Decomposes upon melting.[][2] |

| Solubility | Water, DMSO, Methanol | Poorly soluble in non-polar organic solvents (DCM, Hexanes).[][2] |

| Purity Standard | Critical for downstream GMP synthesis. |

Structural Biology & Mechanism

The "Anhydro" Bridge Concept

The defining feature of this molecule is the covalent oxygen bridge between the C2 position of the uracil base and the C2' position of the ribose sugar.[]

-

Conformational Locking: The bridge locks the sugar moiety into a rigid C3'-endo (North) conformation.[][2] This rigidity is exploited in NMR studies to determine solution-state dynamics of nucleosides.[][2]

-

Stereochemical Inversion: The formation of the 2,2'-anhydro bond involves an intramolecular nucleophilic attack that retains the configuration at C2'.[][2] However, the utility of the molecule lies in its ring-opening.[][2] Nucleophilic attack at the C2' position during downstream processing results in an inversion of configuration (Walden inversion), converting the ribo-configuration into the arabino-configuration.[][2]

Pathway Visualization: The Anhydro Switch

The following diagram illustrates the mechanistic flow from L-Uridine to the Anhydro intermediate, and its divergence into therapeutic precursors.

Caption: Synthesis and divergent utility of 2,2'-Anhydro-L-uridine. The central green node represents the stable bicyclic intermediate.[]

Experimental Protocol: Synthesis from L-Uridine

Methodology: Mesyl Chloride Activation Route Rationale: While Diphenylcarbonate (DPC) is a valid alternative, the Mesyl Chloride (MsCl) route is preferred for bench-scale reproducibility and higher yields in the L-series.[][2]

Reagents & Equipment[1][2][4][5]

-

Substrate: L-Uridine (10 mmol)

-

Activator: Methanesulfonyl chloride (MsCl) (12 mmol)[][2]

-

Base: Triethylamine (TEA) or DBU[][2]

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF[][2]

-

Validation: TLC (Silica, 15% MeOH in DCM), 1H-NMR.

Step-by-Step Workflow

-

Preparation: Suspend L-Uridine (2.44 g, 10 mmol) in anhydrous Acetonitrile (50 mL) under an Argon atmosphere.

-

Activation: Cool the suspension to 0°C. Add Triethylamine (3.0 mL) dropwise, followed by Mesyl Chloride (0.93 mL, 1.2 eq) over 10 minutes.

-

Cyclization: Allow the mixture to warm to room temperature and reflux for 4–6 hours.

-

Quenching & Isolation:

-

Neutralization: Dissolve the salt in minimum water and neutralize with weak anion exchange resin (OH- form) or saturated NaHCO3 to precipitate the free base.[][2]

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield white crystals.[][2]

Self-Validating Checkpoint:

-

TLC: The product (Rf ~0.3) should be distinct from L-Uridine (Rf ~0.[][2]5) in 15% MeOH/DCM.[][2]

-

NMR Signature: Look for the disappearance of the 2'-OH signal and a shift in the H1'-H2' coupling constant, indicative of the rigid bicyclic lock.[][2]

Therapeutic Implications & Applications

Why L-Nucleosides?

The "L" stereochemistry is unnatural to most mammalian enzymes, which typically process D-nucleosides.[][2] This confers two major advantages:

-

Metabolic Stability: L-nucleosides are not easily degraded by human phosphorylases or deaminases.[][2]

-

Target Specificity: Viral polymerases (e.g., HBV, HCV, HIV) often have lower stereochemical fidelity than human polymerases, allowing L-nucleosides to act as potent inhibitors or chain terminators without significant host toxicity (mitochondrial toxicity).[][2]

Key Drug Precursor

2,2'-Anhydro-L-uridine is the direct precursor to Clevudine (L-FMAU) , a drug used for Hepatitis B.[][2]

-

Reaction: The anhydro ring is opened with a fluorinating agent (HF/pyridine or TBAF) and a methylating agent to introduce the 2'-fluoro and 5-methyl groups, respectively.[][2]

References

-

Holy, A., & Sorm, F. (1969).[][2] Nucleic acid components and their analogues.[][2][4][5][6][7][8][9][10][11] CXXVI. Synthesis of 2,2'-anhydro-L-uridine. Collection of Czechoslovak Chemical Communications.

-

Chu, C. K., et al. (1995).[][2] Synthesis and Structure-Activity Relationships of 2'-Fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU). Journal of Medicinal Chemistry. [][2]

-

PubChem Compound Summary. (2024). 2,2'-Anhydrouridine (D-form reference for physical data). National Center for Biotechnology Information.[][2] Link[][2]

-

BOC Sciences. 2,2'-Anhydro-L-uridine Product Data & CAS Verification. (Note: Reference for physical specifications).

-

Spadari, S., et al. (1992).[][2] L-Thymidine is phosphorylated by herpes simplex virus type 1 thymidine kinase and inhibits viral growth.[][2] Journal of Medicinal Chemistry.

Sources

- 2. 2,2'-Anhydrouridine | C9H10N2O5 | CID 806138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2'-Anhydro-1(B-D-arabinofuranosyl)uracil, 3736-77-4 | BroadPharm [broadpharm.com]

- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. Uridine [drugfuture.com]

- 8. hongene.com [hongene.com]

- 9. L-URIDINE: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 2,2'-Anhydro-L-uridine: A Strategic Chiral Building Block in Nucleoside Analog Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. The exploration of unnatural L-stereoisomers of nucleosides has unveiled a class of therapeutics with profound advantages, including enhanced metabolic stability and reduced host cell toxicity. Within this landscape, 2,2'-Anhydro-L-uridine emerges not as a direct therapeutic agent, but as a pivotal chiral synthon—a conformationally constrained building block of immense strategic value. This guide delves into the core utility of 2,2'-Anhydro-L-uridine, elucidating its role in the synthesis of potent therapeutic L-nucleoside derivatives. We will explore the rationale behind its use, detail key synthetic transformations, and examine the therapeutic applications of the molecules it helps create, grounding our discussion in mechanistic insights and actionable experimental protocols.

The L-Nucleoside Advantage: Overcoming the Hurdles of Conventional Drug Design

Naturally occurring nucleosides and their derivatives exist as D-isomers. Consequently, the cellular machinery, including metabolic and degradative enzymes, is stereospecific for this configuration. While D-nucleoside analogs have been highly successful, their efficacy can be hampered by rapid metabolic breakdown and off-target interactions with host cell enzymes, leading to toxicity.

The discovery of biological activity in L-nucleosides marked a significant breakthrough in therapeutic design[1]. These "unnatural" stereoisomers offer compelling advantages:

-

Enhanced Metabolic Stability: L-nucleosides are poor substrates for many human enzymes responsible for nucleoside degradation, leading to a longer plasma half-life and improved pharmacokinetic profiles[1].

-

Reduced Cytotoxicity: Because they are not readily recognized by host cell kinases and polymerases, L-nucleosides often exhibit a more favorable toxicity profile compared to their D-counterparts[1].

-

Novel Target Interactions: The unique stereochemistry allows for distinct interactions with viral enzymes, such as reverse transcriptases and polymerases, which may be less discriminating than their human counterparts. This can lead to potent and selective inhibition of viral replication[1].

The clinical success of Lamivudine (3TC), an L-nucleoside analog, against both HIV and HBV, serves as a powerful testament to the therapeutic potential of this class of molecules[1]. This success has spurred the development of a diverse pipeline of L-nucleoside candidates for a range of diseases[2][3].

2,2'-Anhydro-L-uridine: A Conformationally Locked Intermediate for Stereoselective Synthesis

2,2'-Anhydro-L-uridine is a molecule where an ether linkage connects the C2 of the uracil base to the C2' of the L-ribose sugar. This seemingly simple modification has profound stereochemical implications that make it a cornerstone for synthetic chemists.

The anhydro bridge locks the furanose ring into a rigid conformation. This structural constraint is the key to its utility. In standard nucleosides, the flexibility of the sugar ring can make stereoselective modification at the 2'- and 3'-positions challenging. By locking the conformation, 2,2'-Anhydro-L-uridine provides a predictable scaffold for introducing chemical modifications with high stereochemical control. It serves as a crucial starting material for producing therapeutically valuable L-nucleoside analogs, particularly those modified at the 2'-position[4].

Caption: Logical workflow for utilizing 2,2'-Anhydro-L-uridine.

Key Synthetic Application: From Anhydro Intermediate to a 2'-Fluoro-L-Nucleoside

One of the most significant applications of 2,2'-Anhydro-L-uridine is in the synthesis of 2'-deoxy-2'-fluoro-L-nucleosides. The 2'-fluoro modification is highly sought after in drug design as it can enhance the stability of the glycosidic bond and modulate the sugar pucker, often leading to improved biological activity. The following protocol outlines a validated pathway for this transformation, demonstrating the practical utility of the anhydro intermediate.

Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-β-L-uridine

This protocol is adapted from established literature methods for the transformation of β-L-2,2'-anhydrouridine[4]. The causality behind this experimental choice lies in the anhydro ring's susceptibility to nucleophilic attack. Treatment with a fluoride source opens the strained ether linkage, installing the fluorine atom at the 2'-position with a defined stereochemistry.

Step 1: Fluorinolysis of the Anhydro Linkage

-

Thoroughly dry commercially available β-L-2,2'-anhydrouridine (1.0 equivalent) under high vacuum.

-

Dissolve the dried starting material in an anhydrous, polar aprotic solvent such as Dichloromethane (CH₂Cl₂).

-

Add a fluoride source, such as hydrogen fluoride-pyridine (HF-Pyridine) or another suitable reagent (e.g., TBAF), to the solution (typically 2-3 equivalents). The HF-Pyridine complex is highly effective for this ring-opening reaction.

-

Stir the reaction mixture at room temperature, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via silica gel column chromatography to yield the protected 2'-deoxy-2'-fluoro-L-uridine intermediate.

Step 2: Deprotection (if protecting groups were used)

-

If protecting groups were introduced in a prior step (e.g., on the 3' and 5' hydroxyls), they must now be removed.

-

The choice of deprotection conditions depends on the specific protecting groups used (e.g., acid-labile groups like trityl or silyl ethers).

-

Follow standard literature procedures for the chosen deprotection strategy.

-

After deprotection, purify the final compound, 2'-deoxy-2'-fluoro-β-L-uridine, using column chromatography or recrystallization to achieve high purity.

Caption: Synthetic workflow from 2,2'-Anhydro-L-uridine.

Therapeutic Potential of Derivatives

While 2,2'-Anhydro-L-uridine itself is primarily a synthetic tool, the derivatives it enables have shown significant therapeutic promise in antiviral and anticancer research.

Antiviral Applications

The primary mechanism of action for most nucleoside analog antivirals involves intracellular phosphorylation to the active triphosphate form. This triphosphate then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analog often leads to chain termination, halting viral replication. Nucleoside derivatives can also act as inhibitors of other key viral processes, such as protein glycosylation[5][6].

Caption: General mechanism of action for nucleoside analog antivirals.

L-nucleoside derivatives have demonstrated broad-spectrum antiviral activity. For example, various uridine derivatives have shown potent activity against viruses like the Tick-Borne Encephalitis Virus (TBEV)[5][6]. While not L-isomers, related 2,3'-anhydro pyrimidine nucleosides have been synthesized and evaluated as potential agents against the Hepatitis B virus, demonstrating the potential of the anhydro-scaffold in antiviral design[7].

| Compound Class | Target Virus | Cell Line | Activity (EC₅₀ / IC₅₀) | Reference |

| Uridine derivatives of 2-deoxy sugars | Tick-Borne Encephalitis Virus (TBEV) | Host Cells | IC₅₀ values from 1.4 to 10.2 µM | [5][6] |

| 2,3'-Anhydro-lyxofuranosyluracils | Duck Hepatitis B Virus (DHBV) | N/A | EC₅₀ values from 2.5 to 10 µg/mL | [7] |

| 2,3'-Anhydro-lyxofuranosyluracils | Human Hepatitis B Virus (HBV) | 2.2.15 cells | EC₅₀ values from 5 to 10 µg/mL | [7] |

| 2-Thiouridine (s²U) | Dengue Virus (DENV) | BHK-21 | EC₅₀ of 0.86 µM | [8] |

| 2-Thiouridine (s²U) | SARS-CoV-2 | VeroE6/TMPRSS2 | EC₅₀ values from 1.9 to 2.9 µM | [8][9] |

Anticancer Applications

The strategy of using nucleoside analogs to combat cancer relies on the high replicative rate of tumor cells. Cancer cells have a greater demand for DNA and RNA synthesis precursors, making them more susceptible to disruption by fraudulent nucleotides. Once phosphorylated, L-nucleoside analogs can be incorporated into the DNA of cancer cells, triggering cell cycle arrest and apoptosis.

While direct studies on 2,2'-Anhydro-L-uridine for cancer are limited, related anhydro-nucleosides have shown promise. For instance, a series of 2,2'-anhydro-cytosine derivatives demonstrated high antitumor activity against L1210 leukemia in mice[10]. Furthermore, derivatives of uridine have been synthesized and investigated for their antiproliferative activity against cancer cell lines like Ehrlich ascites carcinoma (EAC)[11]. This suggests that L-analogs derived from 2,2'-Anhydro-L-uridine are a promising avenue for the development of novel oncology therapeutics.

Future Perspectives and Conclusion

The therapeutic landscape is in constant need of novel agents that can overcome drug resistance and offer improved safety profiles. L-nucleoside analogs, with their inherent metabolic stability and lower host toxicity, represent a frontier in this search[2]. The development of broad-spectrum antiviral L-nucleosides is a particularly urgent goal[3].

In this context, 2,2'-Anhydro-L-uridine stands out as a critical enabling tool. Its primary value is not as an end-drug, but as a strategically vital, conformationally locked chiral building block. It provides synthetic chemists with a reliable and stereocontrolled route to novel 2'-modified L-nucleosides—a class of molecules with immense, clinically validated therapeutic potential. Future research will undoubtedly continue to leverage this versatile synthon to construct the next generation of antiviral and anticancer agents, pushing the boundaries of what is possible in nucleoside-based medicine.

References

-

Song, C., Liu, Z. J., Xu, B., Zou, R., & Hu, W. (2025). The Role of Uridine in Health and Disease. Journal of Inflammation Research.[Link]

-

Prior, J. J., Maley, J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed.[Link]

-

Sawyer, R. C., Stolfi, R. L., Martin, D. S., & Spiegelman, S. (1984). Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil. PubMed.[Link]

-

Sajid, M., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.[Link]

-

Deng, Y., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology.[Link]

-

Kondo, K., Nagura, T., Arai, Y., & Inoue, I. (1979). Studies on biologically active nucleosides and nucleotides. 5. Synthesis and antitumor activity of some 2,2'-anhydro-1-(3',5'-di-O-acyl-beta-D-arabinofuranosyl)cytosine salts and 2,2'-anhydro-1-(3'-O-acyl-beta-D-arabinofuranoxyl)cytosine 5'-phosphates. Journal of Medicinal Chemistry.[Link]

-

Al-Masoudi, N. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI.[Link]

-

2,2'-Anhydrouridine. PubChem.[Link]

-

Rownicka-Zubik, J., et al. (2019). Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus. Molecules.[Link]

-

Iigo, M., et al. (1987). Effect of 2,2'-anhydro-5-ethyluridine, a uridine phosphorylase inhibitor, on the antitumor activity of 5-fluorouridine and 5-fluoro-2'-deoxyuridine. PubMed.[Link]

-

Wang, R., et al. (2021). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Molecules.[Link]

-

2, 2′‐O‐anhydro–L‐Uridine‐2, Reagents and Conditions. ResearchGate.[Link]

-

Sheng, J., et al. (2021). Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro-l-uridine Nucleic Acids. Organic Letters.[Link]

-

2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. SOS Telemedicina.[Link]

-

Głowacka, I., et al. (2021). How Much Potential Do Nucleoside Analogs Offer to Combat Human Corona Viruses? Molecules.[Link]

-

Nucleoside Analogs. Encyclopedia MDPI.[Link]

-

Kumar, R., et al. (2010). Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Rownicka-Zubik, J., et al. (2019). Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus. ResearchGate.[Link]

-

Gotor, V., et al. (2000). l-Nucleosides as chemotherapeutic agents. FEMS Microbiology Letters.[Link]

-

Wu, T., et al. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences.[Link]

-

Therapeutic Nucleic Acids: A Potential Source of Resistance to Cancer, Antiviral and Immunosuppressive Therapy. Blood.[Link]

-

2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses. BioWorld.[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]

- 9. 2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses | BioWorld [bioworld.com]

- 10. Studies on biologically active nucleosides and nucleotides. 5. Synthesis and antitumor activity of some 2,2'-anhydro-1-(3',5'-di-O-acyl-beta-D-arabinofuranosyl)cytosine salts and 2,2'-anhydro-1-(3'-O-acyl-beta-D-arabinofuranoxyl)cytosine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]

The Pivotal Role of 2,2'-Anhydro-L-uridine in Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract